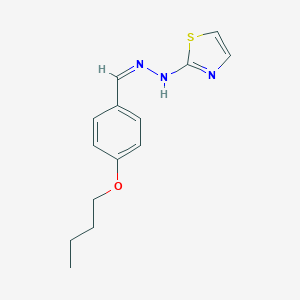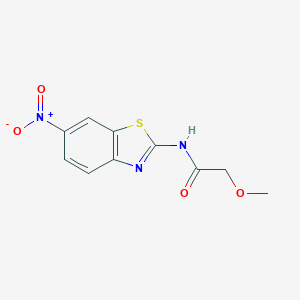
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone (BBT) is an organic compound that has been widely used in scientific research. It is a derivative of thiosemicarbazone and has been shown to exhibit potent antitumor activity in vitro and in vivo.
Wirkmechanismus
The exact mechanism of action of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is not fully understood. However, it is believed that 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone exerts its antitumor activity by chelating metal ions such as copper and iron, which are required for the growth and survival of cancer cells. 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone also inhibits the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to have several biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone. One area of interest is the development of novel analogs of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the exploration of the potential of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone as a radiosensitizer, which is a compound that enhances the sensitivity of cancer cells to radiation therapy. In addition, the combination of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone with other chemotherapeutic agents is an area of potential research, as it may lead to synergistic antitumor effects.
Synthesemethoden
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone can be synthesized by reacting 4-butoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting product is then recrystallized from ethanol to obtain pure 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone.
Wissenschaftliche Forschungsanwendungen
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
Eigenschaften
Produktname |
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone |
|---|---|
Molekularformel |
C14H17N3OS |
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
N-[(Z)-(4-butoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-9-18-13-6-4-12(5-7-13)11-16-17-14-15-8-10-19-14/h4-8,10-11H,2-3,9H2,1H3,(H,15,17)/b16-11- |
InChI-Schlüssel |
XBTXIDVSLBWIQI-WJDWOHSUSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C=N\NC2=NC=CS2 |
SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CS2 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)
![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)


![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)



![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)